molecular formula C15H22N2O2 B1377852 Tert-butyl 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate CAS No. 1375472-20-0

Tert-butyl 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Cat. No.: B1377852
CAS No.: 1375472-20-0
M. Wt: 262.35 g/mol
InChI Key: DMUCCFLWWHRQHQ-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic framework with a fused benzene and pyrazine structure. Its tert-butyl and dimethyl substituents influence its chemical reactivity and biological interactions. The presence of a carboxylate functional group suggests potential for various biological interactions, particularly in enzyme inhibition and receptor binding.

Research indicates that this compound can act as an inhibitor in several biological pathways. Notably:

  • Adenosine Monophosphate Deaminase 2 (AMPD2) Inhibition : Studies have shown that this compound can inhibit AMPD2, which plays a crucial role in cellular energy metabolism. This inhibition alters substrate binding and affects metabolic processes .
  • Anticancer Activity : Quinoxaline derivatives have been evaluated for their anticancer properties. For example, related compounds demonstrated significant growth inhibition against various cancer cell lines, including melanoma and cervical cancer . The SAR studies suggest that modifications to the structure can enhance anticancer efficacy.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Biological Activity Mechanism Effectiveness References
AMPD2 InhibitionEnzyme inhibitionAlters energy metabolism
Anticancer ActivityCell growth inhibitionSignificant against melanoma (GI = 55.75%)
Antimicrobial PropertiesPotential against bacterial strainsVaries based on structural modifications

Case Studies

Several studies have focused on the anticancer potential of quinoxaline derivatives:

  • Study on Melanoma Cells : A derivative showed a growth inhibition rate of 55.75% against MALME-M melanoma cells. The structure-activity relationship indicated that unsubstituted aromatic rings enhance activity compared to other substituents .
  • Cervical Cancer Evaluation : Compounds were tested against HeLa cells with some showing IC50 values as low as 0.126 μM compared to doxorubicin . This highlights the potential of these compounds as viable alternatives or adjuncts in cancer therapy.

Structure-Activity Relationship (SAR)

The SAR analysis of quinoxaline derivatives indicates that:

  • Substituent Positioning : The position of substituents significantly affects biological activity. For instance, electron-donating groups at specific positions enhance activity while electron-withdrawing groups tend to decrease it.
  • Aliphatic Linkers : The presence of aliphatic linkers at certain positions has been shown to either enhance or reduce activity depending on their nature and positioning relative to the quinoxaline core .

Properties

IUPAC Name

tert-butyl 3,3-dimethyl-2,4-dihydroquinoxaline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-10-15(4,5)16-11-8-6-7-9-12(11)17/h6-9,16H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUCCFLWWHRQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C2=CC=CC=C2N1)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375472-20-0
Record name tert-butyl 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.